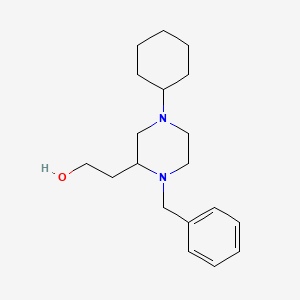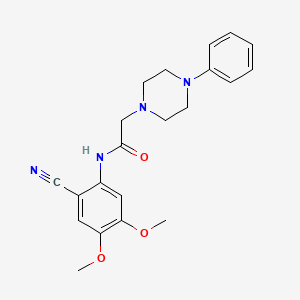![molecular formula C18H19ClN6O B5999933 2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol](/img/structure/B5999933.png)
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol typically involves multiple steps One common approach is to start with the preparation of the imidazo[4,5-c]pyrazole core, followed by functionalization with the 3-chlorophenylmethyl group and the dimethylpyrazol moiety
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-c]pyrazole core can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group would yield the corresponding aldehyde or carboxylic acid, while nucleophilic substitution of the chlorophenyl group could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties.
Biological Studies: Its interactions with various biological targets could be studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol is not well-characterized. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic rings and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3(5)-Substituted Pyrazoles
Uniqueness
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[1-[(3-chlorophenyl)methyl]-4H-imidazo[4,5-c]pyrazol-5-yl]-3,5-dimethylpyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-11-16(12(2)24(23-11)6-7-26)17-21-15-9-20-25(18(15)22-17)10-13-4-3-5-14(19)8-13/h3-5,8-9,26H,6-7,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQQIXFIZVJJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)C2=NC3=C(N2)C=NN3CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(benzylamino)sulfonyl]-2-chlorobenzamide](/img/structure/B5999853.png)
![3-[(2-METHOXYPHENYL)AMINO]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE](/img/structure/B5999866.png)
![(5E)-5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5999871.png)
![2-[4-(2,2-dimethylpropyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5999875.png)
![N-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B5999891.png)
![2-(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B5999901.png)
![6-methyl-2-{[3-(4-nitrophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B5999919.png)
![7-methyl-2-{5-[(methylthio)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5999924.png)
![[3-[2-(3-Fluorophenyl)ethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B5999925.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B5999936.png)

![methyl 3-butyryl-4-[(2,4-dimethoxyphenyl)amino]-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5999946.png)
